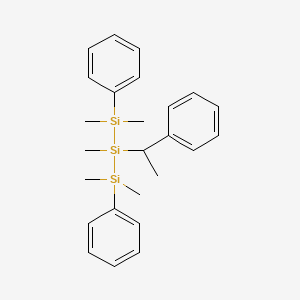
Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)- is a complex organosilicon compound It is characterized by its unique structure, which includes three silicon atoms bonded in a chain, with various methyl and phenyl groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)- typically involves the reaction of organosilicon precursors under controlled conditions. One common method involves the hydrosilylation of alkenes or alkynes with silanes in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing specialized reactors and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
化学反応の分析
Types of Reactions
Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of simpler silanes.
Substitution: This compound can participate in substitution reactions where one of the methyl or phenyl groups is replaced by another functional group, often facilitated by a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed under anhydrous conditions.
Substitution: Various catalysts such as platinum or palladium; reactions may require elevated temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction can produce simpler silanes.
科学的研究の応用
Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in radical reactions and as a reducing agent.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the field of oncology.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its stability and reactivity.
作用機序
The mechanism of action of Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)- involves its ability to participate in radical reactions. The silicon atoms in the compound can stabilize radical intermediates, making it an effective reducing agent. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through radical mechanisms.
類似化合物との比較
Similar Compounds
- Trisilane, 1,1,3,3-tetramethyl-2,2-diphenyl-
- Trisilane, 1,1,2,2,3,3-hexamethyl-1,3-diphenyl-
- Trisilane, 1,1,1,3,3,3-hexamethyl-2-(trifluoromethyl)-2-(trimethylsilyl)-
Uniqueness
Trisilane, 1,1,2,3,3-pentamethyl-1,3-diphenyl-2-(1-phenylethyl)- is unique due to its specific arrangement of methyl and phenyl groups, which confer distinct chemical properties. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for specialized applications in research and industry.
特性
CAS番号 |
510727-25-0 |
|---|---|
分子式 |
C25H34Si3 |
分子量 |
418.8 g/mol |
IUPAC名 |
bis[dimethyl(phenyl)silyl]-methyl-(1-phenylethyl)silane |
InChI |
InChI=1S/C25H34Si3/c1-22(23-16-10-7-11-17-23)28(6,26(2,3)24-18-12-8-13-19-24)27(4,5)25-20-14-9-15-21-25/h7-22H,1-6H3 |
InChIキー |
WIOSOJPDAAHFLS-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)[Si](C)([Si](C)(C)C2=CC=CC=C2)[Si](C)(C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232225.png)
![4-[3-Methoxy-4-(methoxymethoxy)phenyl]butan-2-one](/img/structure/B14232229.png)
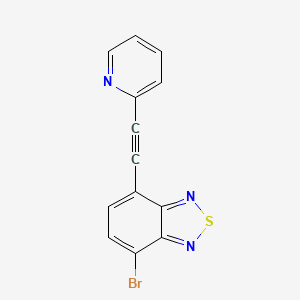
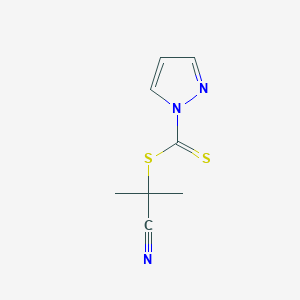
![(2S)-2-acetamidobutanoic acid;(2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid](/img/structure/B14232239.png)
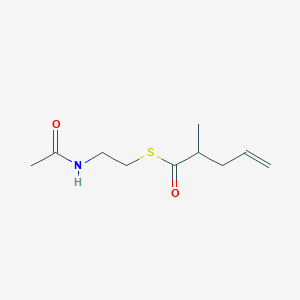
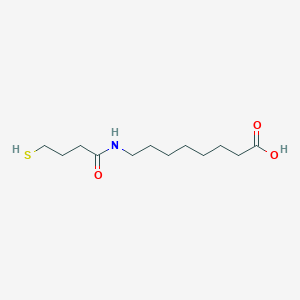
![1H-1,2,4-Triazole, 3-[4-(chloromethyl)phenyl]-1-ethyl-5-methyl-](/img/structure/B14232250.png)
![Benzaldehyde, 2,3,4-trimethoxy-6-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B14232263.png)
![(1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol](/img/structure/B14232272.png)
![2H-Pyrido[2,3-d][1,3]oxazin-2-one,7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-(3R)-3-piperidinyl-,hydrochloride](/img/structure/B14232282.png)
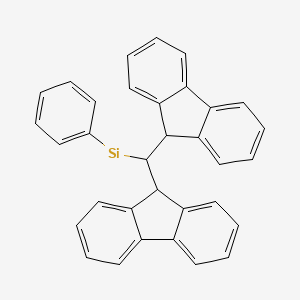
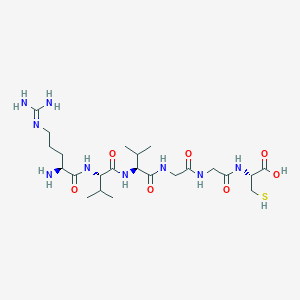
![3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol](/img/structure/B14232311.png)
